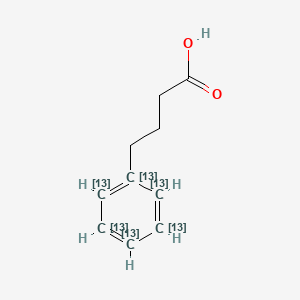

![molecular formula C4H8O4 B584011 D-[4-13C]脱氧赤藓糖 CAS No. 90913-09-0](/img/structure/B584011.png)

D-[4-13C]脱氧赤藓糖

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

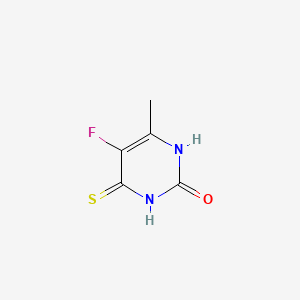

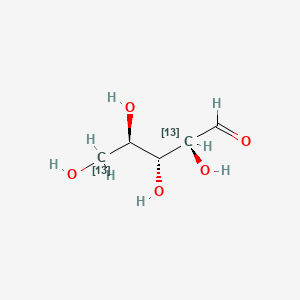

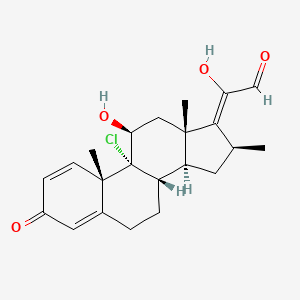

“D-[4-13C]Threose” is a variant of Threose, a four-carbon monosaccharide with the molecular formula C4H8O4 . It has a terminal aldehyde group rather than a ketone in its linear chain, and so is considered part of the aldose family of monosaccharides . The “D-[4-13C]Threose” variant has a non-standard isotope .

Synthesis Analysis

The synthesis of D-Threose involves various chemical processes. For instance, the chemical synthesis of α-L-threofuranosyl cytidine nucleoside triphosphate (tCTP) carrying either a benzyl or phenylpropyl side chain at the pyrimidine C-5 position has been described .

Molecular Structure Analysis

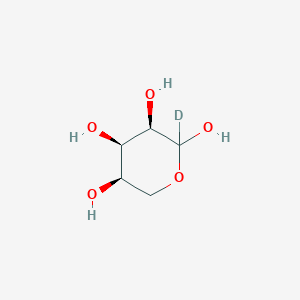

The molecular formula of D-[4-13C]Threose is C3 13CH8O4 . It has an average mass of 121.097 Da and a mono-isotopic mass of 121.045616 Da . It has two of three defined stereocenters .

Chemical Reactions Analysis

When D-Threose is reduced, a symmetry element is introduced (both ends of the molecule become CH2OH). The presence of a symmetry element means the reduced molecule is not chiral, but meso .

Physical And Chemical Properties Analysis

D-[4-13C]Threose has a density of 1.7±0.1 g/cm3, a molar refractivity of 24.8±0.3 cm3, and a molar volume of 70.7±3.0 cm3 . Its surface tension is 70.5±3.0 dyne/cm, and its polarizability is 9.8±0.5 x 10^-24 cm3 .

科学研究应用

Enhancing Nucleic Acid Aptamers

One of the notable applications of D-[4-13C]Threose is in the enhancement of nucleic acid aptamers. Researchers have developed chemical strategies that integrate amino acid residues into genetic polymers, particularly those residues that are prevalent on the paratope surface of antibodies . This approach aims to improve the binding properties of nucleic acid aptamers, which are synthetic molecules that can bind to specific targets, such as proteins or other molecules. The incorporation of D-[4-13C]Threose into these aptamers can potentially increase their binding affinity and specificity, making them more effective for clinical applications.

Biomedical Applications: In Vitro and In Vivo Delivery

D-[4-13C]Threose has been studied for its potential in biomedical applications, specifically regarding its cellular uptake, tissue penetration, biodistribution, and biosafety . These properties are crucial for the delivery of therapeutic agents, as they determine the efficiency and effectiveness of the treatment. The ability of D-[4-13C]Threose to penetrate tissues and distribute within the body while being safe for use opens up possibilities for its use in targeted drug delivery and personalized medicine.

Expanding the Chemical Space of Genetic Polymers

The modification of genetic polymers with D-[4-13C]Threose expands the chemical space of evolvable non-natural genetic polymers . This expansion allows for the creation of new polymers with unique properties that can be tailored for specific functions. It offers a pathway for the development of biologically stable TNA aptamers that can be used in various clinical applications, potentially improving the quality and efficacy of treatments.

Kinetic Enhancements in Polymerase Reactions

D-[4-13C]Threose has been shown to enhance the kinetics of polymerase reactions . Kinetic measurements indicate that engineered versions of TNA aptamers carrying modifications with D-[4-13C]Threose exhibit faster on-rates and tighter binding affinity constants. This improvement in kinetics can be highly beneficial in applications where rapid and strong binding of nucleic acids is required, such as in diagnostic assays or molecular biology research.

Antibody Mimicry for Targeted Therapeutics

The ability of D-[4-13C]Threose-modified nucleic acids to mimic the binding sites of antibodies provides a promising route for the development of targeted therapeutics . By emulating the aromatic side chains found on the paratope surface of antibodies, these modified nucleic acids can achieve high specificity and affinity for their targets, which is essential for the development of precision medicines.

Functional Density Improvement of Genetic Materials

D-[4-13C]Threose contributes to increasing the functional density of genetic materials . This increase allows for a higher degree of functionality within a given genetic sequence, which can enhance the overall performance of genetic polymers in various applications, including gene therapy, molecular diagnostics, and synthetic biology.

Clinical Applications: TNA Aptamers

The chemical synthesis of α-L-threofuranosyl cytidine nucleoside triphosphate (tCTP) with D-[4-13C]Threose has led to the production of TNA aptamers with improved binding properties . These aptamers have potential clinical applications, as they can be designed to interact with specific biological targets, offering a path for the development of new therapeutic agents.

Molecular Tools in Biomedical Research

D-[4-13C]Threose is being explored as a novel molecular tool in biomedical research due to its unique properties . Its ability to be incorporated into nucleic acids and other biomolecules makes it a valuable asset in the study of cellular processes, the development of diagnostic tools, and the creation of new therapeutic strategies.

安全和危害

作用机制

Target of Action

D-[4-13C]Threose is a naturally occurring carbohydrate

Mode of Action

It is known that D-threose is a diastereomer of both D-erythrose and L-erythrose

Biochemical Pathways

D-threose is involved in various biochemical pathways . More research is needed to fully understand the biochemical pathways influenced by this compound.

Result of Action

It is known that D-threose can rotate a beam of plane-polarized light

属性

IUPAC Name |

(3S,4R)-(513C)oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4?/m1/s1/i1+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMAORJIQYMIRHF-FKHXTLJASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]1[C@H]([C@@H](C(O1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-[4-13C]Threose | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

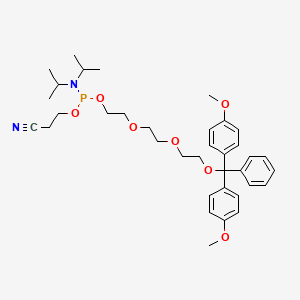

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)